molecular formula C18H12BrF2NO3S B14230754 Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-4-fluoro- CAS No. 823782-46-3

Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-4-fluoro-

Cat. No.: B14230754
CAS No.: 823782-46-3
M. Wt: 440.3 g/mol
InChI Key: COGMPIQAQBOHGW-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-4-fluoro-: is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This specific compound is characterized by the presence of bromine and fluorine atoms, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-4-fluoro- typically involves multiple steps:

    Formation of the Phenyl Ring: The initial step involves the formation of the phenyl ring with the desired substituents. This can be achieved through electrophilic aromatic substitution reactions.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted by a phenoxy group.

    Bromination: The bromine atom is introduced through a bromination reaction, often using bromine or a bromine-containing reagent.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group. This is typically achieved by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the bromine and fluorine substituents, potentially leading to dehalogenation.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Dehalogenated derivatives and reduced aromatic compounds.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-4-fluoro-: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial agent, given the known efficacy of sulfonamides in this area.

    Biological Studies: The compound is used in studies investigating the effects of halogenated aromatic compounds on biological systems.

    Chemical Biology: It serves as a probe in chemical biology to study enzyme interactions and inhibition.

    Material Science: The compound’s unique chemical properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-4-fluoro- involves its interaction with biological targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. The presence of bromine and fluorine atoms can enhance binding affinity and specificity through halogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonamide, N-[3-chloro-4-(4-fluorophenoxy)phenyl]-4-fluoro-
  • Benzenesulfonamide, N-[3-bromo-4-(4-chlorophenoxy)phenyl]-4-chloro-
  • Benzenesulfonamide, N-[3-iodo-4-(4-fluorophenoxy)phenyl]-4-fluoro-

Uniqueness

The uniqueness of Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-4-fluoro- lies in its specific combination of substituents. The presence of both bromine and fluorine atoms can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The specific arrangement of these substituents can also affect its binding affinity and specificity towards biological targets, potentially leading to unique pharmacological properties.

Properties

CAS No.

823782-46-3

Molecular Formula

C18H12BrF2NO3S

Molecular Weight

440.3 g/mol

IUPAC Name

N-[3-bromo-4-(4-fluorophenoxy)phenyl]-4-fluorobenzenesulfonamide

InChI

InChI=1S/C18H12BrF2NO3S/c19-17-11-14(22-26(23,24)16-8-3-13(21)4-9-16)5-10-18(17)25-15-6-1-12(20)2-7-15/h1-11,22H

InChI Key

COGMPIQAQBOHGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)Br)F

Origin of Product

United States

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